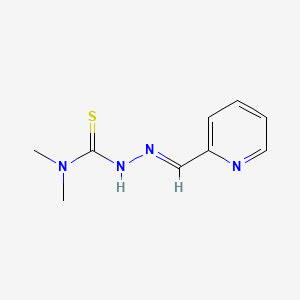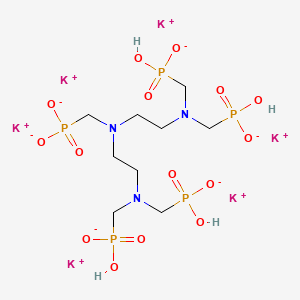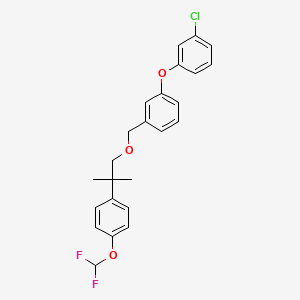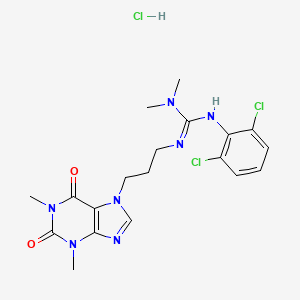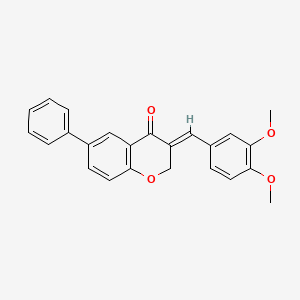
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate is a chemical compound with the molecular formula C16H36N2O. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate typically involves the reaction of 1,3-propanediamine with isodecyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain the desired reaction conditions and to ensure the quality of the final product. The compound is then purified using various techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-(n-Propyl)-1,3-propanediamine: Similar in structure but with different alkyl groups.
N,N’-Dimethyl-1,3-propanediamine: Contains dimethyl groups instead of isodecyloxy groups.
N,N’-Diisopropyl-1,3-propanediamine: Contains diisopropyl groups instead of isodecyloxy groups .
Uniqueness
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate is unique due to its specific isodecyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
134883-01-5 |
|---|---|
Fórmula molecular |
C20H44N2O5 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
acetic acid;N'-[3-(8-methylnonoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C16H36N2O.2C2H4O2/c1-16(2)10-6-4-3-5-7-14-19-15-9-13-18-12-8-11-17;2*1-2(3)4/h16,18H,3-15,17H2,1-2H3;2*1H3,(H,3,4) |
Clave InChI |
LMEYUFCSRYCLDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCOCCCNCCCN.CC(=O)O.CC(=O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


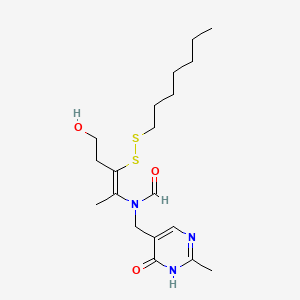
![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)
